Ethyl trifluoromethanesulfonate (CAS 425-75-2), commonly known as ethyl triflate, is a highly reactive electrophilic ethylating agent characterized by the exceptional leaving group ability of the trifluoromethanesulfonate anion. As a moisture-sensitive liquid with a boiling point of approximately 115 °C, it is utilized extensively in advanced chemical synthesis where standard alkylation fails [1]. In procurement contexts, ethyl triflate is prioritized over standard alkyl halides or sulfates due to its ability to drive quantitative ethylation under mild conditions, and its utility as a direct, halogen-free precursor for high-purity ionic liquids and electrochemical materials [2].
Generic substitution of ethyl triflate with common ethylating agents like ethyl iodide, ethyl bromide, or diethyl sulfate frequently fails in high-performance applications due to kinetic and purity limitations. Ethyl tosylate and diethyl sulfate exhibit reaction rates that are orders of magnitude slower, necessitating elevated temperatures that can degrade thermally sensitive pharmaceutical intermediates [1]. Furthermore, utilizing ethyl halides generates halide byproducts (e.g., iodide or bromide) that are highly detrimental in electrochemical applications, requiring costly and inefficient anion-exchange purification steps when synthesizing battery-grade electrolytes or ionic liquids [2]. Consequently, ethyl triflate is required when rapid, low-temperature, and strictly halogen-free ethylation is critical to the manufacturing workflow.
Kinetic studies demonstrate that the stability of the triflate leaving group translates to dramatically enhanced reaction rates. Specifically, the acetolysis of ethyl trifluoromethanesulfonate proceeds 30,000 times faster than that of ethyl tosylate at 25 °C [1].
| Evidence Dimension | Solvolysis (Acetolysis) Rate |
| Target Compound Data | Ethyl triflate (Baseline rate multiplier: 30,000x) |
| Comparator Or Baseline | Ethyl tosylate (Baseline rate multiplier: 1x) |
| Quantified Difference | 30,000-fold increase in reaction rate at 25 °C. |
| Conditions | Acetolysis reaction at 25 °C. |
Enables extremely rapid ethylation at ambient temperatures, minimizing the risk of thermal degradation for sensitive molecular targets and reducing process cycle times.
In the synthesis of high-purity ionic liquids, direct alkylation of organic bases with ethyl triflate achieves quantitative yields of triflate ionic liquids without the introduction of halide impurities [1]. In contrast, using ethyl halides requires a secondary anion-exchange step that often leaves residual halogens, which compromise electrochemical stability.
| Evidence Dimension | Halide Impurity Profile and Process Steps |
| Target Compound Data | Quantitative yield, 0 halide byproducts |
| Comparator Or Baseline | Ethyl iodide/bromide (Requires secondary anion exchange, leaves residual halides) |
| Quantified Difference | Eliminates 1 entire purification step (anion exchange) and avoids halide contamination. |
| Conditions | Solvent-free direct alkylation of organic bases at controlled temperatures. |
Streamlines the procurement and manufacturing of battery-grade ionic liquids by eliminating costly purification steps and preventing halide-induced corrosion.
Triflate esters, including ethyl triflate, are recognized as highly potent alkylating agents. Comparative reactivity profiles indicate that triflates undergo alkylation reactions more than 100 times faster than standard reagents such as methyl/ethyl iodide and dialkyl sulfates [1]. This extreme reactivity allows for the ethylation of highly hindered or weakly nucleophilic substrates.
| Evidence Dimension | Relative Alkylation Rate |
| Target Compound Data | Triflate esters (Ethyl/Methyl triflate) |
| Comparator Or Baseline | Alkyl iodides and dialkyl sulfates |
| Quantified Difference | >100 times faster alkylation rate. |
| Conditions | General nucleophilic substitution reactions. |
Justifies selection for late-stage functionalization of complex APIs where standard ethylating agents fail to achieve meaningful conversion.
Ethyl trifluoromethanesulfonate serves as a critical structural precursor for designing advanced sulfonate-based electrolyte solvents. In high-voltage lithium-ion battery testing, electrolytes incorporating these synthesized fluorinated sulfonates enabled 4.55 V-charged graphite||LiCoO2 cells to maintain 89% capacity retention over 5329 cycles, delivering a 33% increase in energy density compared to conventional carbonate electrolytes charged to 4.3 V [1].
| Evidence Dimension | High-Voltage Cycling Capacity Retention |
| Target Compound Data | 89% retention at 4.55 V over 5329 cycles |
| Comparator Or Baseline | Conventional carbonate electrolytes (limited to 4.3 V stability) |
| Quantified Difference | 33% increase in energy density and stable cycling at 0.25 V higher potential. |
| Conditions | 1.9 M LiFSI electrolyte in graphite||LiCoO2 pouch cells. |
Demonstrates the compound's value as an indispensable precursor for next-generation energy storage materials requiring extreme oxidative stability.
Ethyl triflate is a highly efficient reagent for the direct synthesis of ethyl-substituted imidazolium, pyrrolidinium, or ammonium triflate ionic liquids. Because it avoids the halide intermediates associated with ethyl iodide, it directly yields electrochemical-grade ionic liquids suitable for lubricants, heat transfer fluids, and supercapacitors [1].
For complex active pharmaceutical ingredients (APIs) that are sterically hindered or thermally sensitive, ethyl triflate provides the necessary electrophilic power to drive N-alkylation or O-alkylation to completion at ambient temperatures. This avoids the harsh heating required by ethyl tosylate or diethyl sulfate, preserving molecular integrity [2].
Ethyl triflate is utilized as a foundational building block to synthesize fluorinated sulfonate solvents. These solvents form robust, highly conductive cathode electrolyte interphases (CEI), enabling lithium-ion batteries to operate safely at elevated voltages (e.g., 4.55 V) with exceptional long-term capacity retention [3].
Flammable;Corrosive;Irritant;Health Hazard